6-(Trifluoromethyl)isoquinoline-1-carboxylic acid

Description

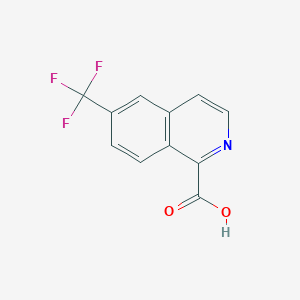

6-(Trifluoromethyl)isoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position and a carboxylic acid (-COOH) group at the 1-position. Isoquinoline derivatives are pivotal in medicinal chemistry due to their structural diversity and bioactivity, particularly in targeting enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name |

6-(trifluoromethyl)isoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-2-8-6(5-7)3-4-15-9(8)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRLDPQOWRAECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another approach is the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Chemical Reactions of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a tetrahydroisoquinoline derivative with a trifluoromethyl group that enhances its biological activity and chemical stability.

Reactivity:

-

The trifluoromethyl group influences the outcome of chemical reactions by providing electron-withdrawing characteristics that stabilize intermediates.

-

Participates in cycloaddition reactions and serves as a substrate in the Castagnoli-Cushman reaction.

Synthesis:

-

Can be synthesized using azomethines derived from trifluoroacetaldehyde in the Castagnoli-Cushman reaction, which allows for the formation of various substituted tetrahydroisoquinolines.

Chemical Reactions of Isoquinoline-5-carboxylic acid

Isoquinoline-5-carboxylic acid is another isoquinoline derivative that undergoes specific chemical reactions .

Synthesis:

-

Prepared from isoquinoline-5-carbonitrile with hydrogen chloride in water at 100°C for 6 hours, yielding 84% of the product .

Chemical Reactions of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

2-(Trifluoromethyl)quinoline-4-carboxylic acid features a quinoline ring with trifluoromethyl and carboxylic acid groups at specific positions.

Reactions:

-

Esterification: Reacts with alcohols to form esters.

-

Decarboxylation: Undergoes decarboxylation under certain conditions.

Role of Triflic Acid in promoting reactions

Triflic acid (CF3SO3H) is used to promote the formation of aromatic imide products from aromatic carboxylic acids and isocyanates .

Reaction Conditions:

-

React phenylacetic acid and phenyl isocycanate in a 1:1.5 mol ratio for 30 minutes at 0 °C in CH2Cl2, then add 10 equivalents of triflic acid .

-

Quench the mixture by pouring the solution onto ice and adjusting to pH 10–11 with saturated Na2CO3(aq) .

Metallaphotocatalytic Triple Couplings

Metallaphotoredox multicomponent amination strategy employing 3,3,3-trifluoropropene, nitroarenes, and tertiary alkylamines .

Conditions:

-

Iridium metallaphotoredox catalysis system consisting of $$Ir(dF(CF3)ppy)2(dtbpy)]PF6 and nickel(II) nitrate/bathophenanthroline .

-

The combination of dimethyl sulfoxide (DMSO) and 1,2-dimethoxyethane (DME) as the solvent system .

-

Reactants: nitroarene, tertiary alkylamine, 3,3,3,-trifluoropropene, Hantzsch ester, and triflic acid at ~80 °C .

Preparation Method of 1-aminoisoquinoline-6-methanol

The synthesis method of 1-aminoisoquinoline-6-methanol involves several steps using 6-bromoisoquinoline as a raw material .

Steps:

-

Adding a sulfuric acid solution to obtain isoquinoline-6-carboxylic acid .

-

Obtaining isoquinoline-6-methyl formate under the action of absolute methanol and thionyl chloride .

-

Adding m-chloroperoxybenzoic acid in batches in dichloromethane to obtain a mixture isoquinoline-6-methyl formate oxynitride .

-

Adding into phosphorus oxychloride in batches, cooling after the reaction is completed, pouring into cracked ice, and precipitating a solid 1-chloroisoquinoline-6-methyl formate crude product .

-

Adding into tetrahydrofuran, then cooling to -30 DEG C, and adding lithium aluminum hydride in batches to obtain a 1-(1-chloroisoquinoline-6-yl)methanol product .

-

Mixing with p-methoxybenzylamine and heating to obtain (1-(4-methoxybenzylamino)isoquinoline-6-yl)methanol .

-

Adding into trifluoroacetic acid and refluxing to obtain the final product 1-aminoisoquinoline-6-methanol .

Preparation method of isoquinoline derivative

Dissolving the compound of formula III in dimethyl sulfoxide under acidic condition and treating with ferrous ion (Fe2+) . The reaction involves multiple steps including adding 25-bromobenzofuranone, phenol, cuprous bromide, potassium carbonate, and acetylacetone in dioxane, stirring and heating to 80 ℃ for 24 hours .

Scientific Research Applications

Medicinal Chemistry Applications

6-(Trifluoromethyl)isoquinoline-1-carboxylic acid has been studied for its potential use as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Anti-inflammatory Properties

Research has indicated that derivatives of isoquinoline-1-carboxylic acids exhibit anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to suppress pro-inflammatory mediators such as IL-6 and TNF-α in cell models treated with lipopolysaccharides (LPS) .

Table 1: Inhibitory Effects on Pro-inflammatory Mediators

| Compound | IL-6 IC50 (µM) | TNF-α IC50 (µM) |

|---|---|---|

| HSR1101 | <30 | <30 |

| HSR1102 | <30 | <30 |

| HSR1103 | ~70 | ~70 |

These findings suggest that the trifluoromethyl group enhances the anti-inflammatory activity of isoquinoline derivatives, making them promising candidates for treating inflammatory diseases.

mTOR Inhibition

The compound's structural features allow it to act as a selective inhibitor of the mTOR pathway, which is crucial in regulating cell growth and proliferation. Compounds derived from isoquinoline scaffolds have shown potent inhibition of mTORC1, with some exhibiting selectivity over other kinases . This property makes them valuable in cancer therapy.

The biological activities of this compound extend beyond anti-inflammatory effects. It has been evaluated for its potential in various other applications:

Cytotoxicity Against Cancer Cells

Studies have demonstrated that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration, making these compounds valuable in cancer treatment strategies .

Antimicrobial Activity

Isoquinoline derivatives, including those with trifluoromethyl substitutions, have been explored for their antimicrobial properties. Their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes can be leveraged for developing new antibiotics .

Synthetic Applications

Beyond biological applications, this compound serves as an important building block in synthetic organic chemistry.

Asymmetric Catalysis

The compound can be utilized in asymmetric catalytic reactions, where carboxylic acids serve as critical intermediates for synthesizing chiral compounds. This application is particularly relevant in the pharmaceutical industry for producing enantiomerically pure drugs .

Synthesis of Complex Molecules

Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecular architectures that are crucial for drug discovery and development.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. For example, it can inhibit the MAPKs/NF-κB pathway, which is involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory mediators and cell migration, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Trifluoromethyl (-CF₃) vs. Fluorine (-F): The trifluoromethyl group in the target compound confers greater electron-withdrawing effects and lipophilicity compared to the single fluorine atom in 6-Fluoroisoquinoline-1-carboxylic acid. This enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets .

- Carboxylic Acid (-COOH) vs. Ester (-COOR): While the carboxylic acid group in this compound may limit cell permeability, ester derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) exhibit improved absorption, as esters often act as prodrugs that hydrolyze in vivo .

Ring Saturation and Conformational Flexibility

- Aromatic vs. However, saturation may improve solubility and reduce toxicity .

Stereochemical Considerations

- Chiral Centers: (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlights the role of stereochemistry in bioactivity. The (R)-configuration may enhance enantioselective interactions, a factor absent in the non-chiral trifluoromethyl analog .

Biological Activity

6-(Trifluoromethyl)isoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

This compound features a trifluoromethyl group attached to an isoquinoline structure, which is known for its diverse biological activities. The incorporation of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's bioactivity.

Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory properties of isoquinoline derivatives, including this compound. A study demonstrated that isoquinoline-1-carboxamides exhibit significant inhibition of pro-inflammatory mediators in LPS-treated BV2 microglial cells. The IC50 values for these compounds ranged from 20 to 40 µM for IL-6 and NO production, indicating strong anti-inflammatory potential .

Table 1: IC50 Values of Isoquinoline Derivatives in LPS-Treated BV2 Cells

| Compound | IL-6 (µM) | NO (µM) | TNF-α (µM) |

|---|---|---|---|

| HSR1101 | <30 | 20-40 | <30 |

| HSR1102 | <30 | 20-40 | <30 |

| HSR1105 | 40-80 | >40 | Mild |

| HSR1106 | 40-80 | >40 | Mild |

The results indicate that derivatives with specific substitutions can enhance the anti-inflammatory effects, suggesting that further structural modifications could lead to more potent compounds.

Anticancer Activity

The anticancer properties of isoquinoline derivatives have also been explored. Research indicates that certain isoquinolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound showed cytotoxicity against HeLa and A549 cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Isoquinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3d | HeLa | 5.5 ± 1.3 |

| Compound 3d | A549 | 2.8 ± 1.53 |

| Cisplatin | HeLa | >10 |

| Cisplatin | A549 | >10 |

These findings suggest that modifications to the isoquinoline structure can enhance anticancer activity, making it a promising scaffold for drug development.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Notably, the inhibition of NF-κB signaling has been implicated in its anti-inflammatory effects, while apoptosis-related pathways are activated in cancer cells leading to reduced viability .

Case Studies

A case study involving the synthesis and evaluation of various isoquinoline derivatives highlighted the structure-activity relationship (SAR) that governs their biological effects. The study found that specific substitutions at the isoquinoline ring significantly influenced both anti-inflammatory and anticancer activities, underscoring the importance of chemical modifications .

Q & A

Q. What synthetic routes are recommended for 6-(Trifluoromethyl)isoquinoline-1-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer: A common approach involves coupling trifluoromethyl-substituted precursors with isoquinoline scaffolds under anhydrous conditions. For example, tetrahydrofuran (THF) and triethylamine (EtN) are used as solvents and bases, respectively, to facilitate nucleophilic substitution or condensation reactions . Key parameters include:

- Temperature: Room temperature (20–25°C) minimizes side reactions like hydrolysis of the trifluoromethyl group.

- Reaction Time: Extended periods (e.g., 3 days) ensure completion, monitored via thin-layer chromatography (TLC) .

- Purification: Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) isolates the product in >97% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer:

- H/F NMR: Resolve trifluoromethyl signals (δ ~ -60 to -70 ppm for F) and aromatic protons (δ 7.5–9.0 ppm for isoquinoline) .

- HPLC-MS: Confirms molecular weight (e.g., [M+H] at m/z 256.18) and purity (>97%) .

- X-ray Crystallography: Resolves stereochemical ambiguities by determining crystal packing and hydrogen-bonding networks .

- Contradiction Resolution: Cross-validate using multiple techniques (e.g., NMR vs. IR for functional groups) and reference spectral databases .

Q. How does the trifluoromethyl group influence solubility and stability in aqueous vs. organic media?

- Methodological Answer: The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., THF, DCM). Key considerations:

- Solubility Testing: Use shake-flask methods with buffered solutions (pH 1–7.4) and logP calculations .

- Stability: Assess via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Trifluoromethyl groups resist hydrolysis but may undergo photodegradation under UV light .

Advanced Research Questions

Q. What strategies mitigate diastereomeric impurities during derivatization of this compound?

- Methodological Answer:

- Chiral Catalysts: Use enantiopure amines or transition-metal catalysts to control stereochemistry .

- Chromatographic Separation: Employ chiral stationary phases (e.g., amylose-based columns) for HPLC purification .

- Reaction Optimization: Adjust solvent polarity (e.g., DMF vs. THF) to favor kinetic over thermodynamic product formation .

Q. How can computational models predict bioactivity, and what experimental validation is required?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., enzymes in hypoglycemic pathways) .

- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent models .

- Validation: Compare predicted IC values with in vitro assays (e.g., enzymatic inhibition or cell viability tests) .

Q. What advanced techniques detect trace impurities (e.g., desfluoro byproducts) in this compound?

- Methodological Answer:

- HPLC-MS/MS: Detect impurities at ppm levels using selective ion monitoring (e.g., m/z 250.23 for desfluoro analogs) .

- F NMR: Identify fluorinated impurities via distinct chemical shifts .

- Reference Standards: Use pharmacopeial-grade impurities (e.g., EP-certified desfluoro compounds) for calibration .

Q. How does the trifluoromethyl group's position affect pharmacological activity compared to other isomers?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.